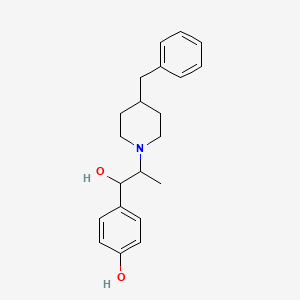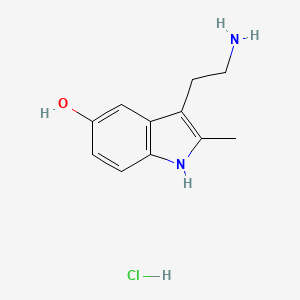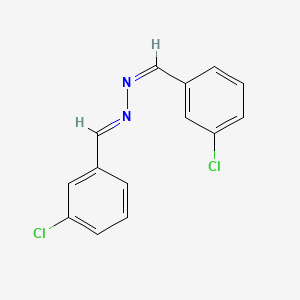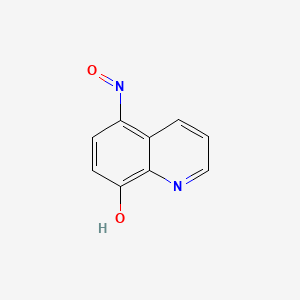
Pirlindol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La pirlindol tiene varias aplicaciones de investigación científica:
Química: Sirve como un compuesto modelo para estudiar la síntesis y las reacciones de antidepresivos tetracíclicos.
Biología: Los efectos de la this compound sobre la monoamino oxidasa A la convierten en una herramienta valiosa para estudiar el metabolismo de los neurotransmisores.
Medicina: Se usa como antidepresivo y se está investigando su potencial para tratar la fibromialgia.
Industria: Los métodos de síntesis y producción de la this compound son de interés en la fabricación farmacéutica.
Mecanismo De Acción
La pirlindol ejerce sus efectos principalmente a través de la inhibición selectiva y reversible de la monoamino oxidasa A (MAO-A). Esta enzima es responsable de la descomposición de neurotransmisores como la serotonina, la norepinefrina y la dopamina. Al inhibir la MAO-A, la this compound aumenta los niveles de estos neurotransmisores, lo que lleva a una elevación del estado de ánimo y alivio de los síntomas depresivos . Además, tiene un mecanismo secundario de inhibición de la recaptación de noradrenalina y 5-hidroxitriptamina .
Análisis Bioquímico
Biochemical Properties
Pirlindole plays a significant role in biochemical reactions by selectively and reversibly inhibiting the enzyme monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain. Pirlindole interacts with MAO-A through a reversible binding mechanism, which distinguishes it from irreversible inhibitors and contributes to its favorable safety profile .
Cellular Effects
Pirlindole influences various cellular processes, particularly in neuronal cells. By inhibiting MAO-A, Pirlindole increases the availability of monoamine neurotransmitters, which enhances synaptic transmission and improves mood. This compound also affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. Pirlindole’s impact on neurotransmitter levels can modulate the activity of downstream signaling cascades, ultimately influencing cellular function .
Molecular Mechanism
At the molecular level, Pirlindole exerts its effects by binding to the active site of MAO-A, thereby inhibiting its enzymatic activity. This binding is reversible, allowing for the temporary inhibition of the enzyme. Additionally, Pirlindole has been shown to inhibit the reuptake of norepinephrine and serotonin, further contributing to its antidepressant effects. These combined actions result in increased neurotransmitter levels and enhanced synaptic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pirlindole have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to potential degradation. Long-term studies have shown that Pirlindole maintains its antidepressant effects over extended periods, although the exact duration of its stability and efficacy can vary depending on experimental conditions .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Pirlindole vary with different dosages. At therapeutic doses, Pirlindole effectively alleviates depressive symptoms without significant adverse effects. At higher doses, the compound can exhibit toxic effects, including alterations in cardiovascular function and behavioral changes. These findings highlight the importance of dose optimization in clinical settings .
Metabolic Pathways
Pirlindole is metabolized primarily through the hepatic system. It undergoes extensive first-pass metabolism, resulting in a bioavailability of 20-30%. The compound is metabolized into both conjugated and unconjugated forms, which are then excreted via urine and feces. The metabolic pathways of Pirlindole involve interactions with various hepatic enzymes, including cytochrome P450 isoforms .
Transport and Distribution
Within cells and tissues, Pirlindole is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and reach its target sites in the central nervous system. Pirlindole’s localization within neuronal tissues is crucial for its therapeutic effects .
Subcellular Localization
Pirlindole’s subcellular localization is primarily within the cytoplasm and mitochondria of neuronal cells. The compound’s ability to inhibit MAO-A within these compartments is essential for its antidepressant action. Additionally, Pirlindole may undergo post-translational modifications that influence its targeting to specific cellular compartments, further modulating its activity and function .
Métodos De Preparación
La síntesis de la pirlindol implica varios pasos. Un método común comienza con la síntesis del indol de Fischer entre clorhidrato de p-tolilhdrazina y 1,2-ciclohexanodiona, dando como resultado 6-metil-2,3,4,9-tetrahidrocarbazol-1-ona. Este compuesto experimenta formación de imina con etanolamina, seguida de halogenación con oxicloruro de fósforo. La alquilación intramolecular con el nitrógeno del indol y la reducción de la imina con borohidruro de sodio completan la síntesis de la this compound .
Análisis De Reacciones Químicas
La pirlindol sufre varias reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse bajo condiciones específicas, aunque las vías detalladas están menos comúnmente documentadas.
Sustitución: La halogenación con oxicloruro de fósforo es un ejemplo de una reacción de sustitución involucrada en su síntesis.
Comparación Con Compuestos Similares
La pirlindol está estructural y farmacológicamente relacionada con la metralindol y la tetrindol . Estos compuestos comparten mecanismos de acción similares como inhibidores reversibles de la monoamino oxidasa A. La this compound es única en su estructura química específica y su doble acción como RIMA e inhibidor de la recaptación de serotonina-norepinefrina (ISRN) .
Compuestos similares
Metralindol: Otro inhibidor reversible de la monoamino oxidasa A, usado como antidepresivo.
Tetrindol: Similar en estructura y función, también usado en el tratamiento de la depresión.
Propiedades
IUPAC Name |
12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRVEIKCBFZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16154-78-2 (hydrochloride) | |
| Record name | Pirlindole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048230 | |
| Record name | Pirlindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This drug is a selective and reversible inhibitor of monoamine oxidase A (also known as MAO-A). Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A. Its secondary mechanism of action is the inhibition effect of noradrenaline and 5-hydroxytryptamine reuptake. | |
| Record name | Pirlindole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09244 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60762-57-4 | |
| Record name | Pirlindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60762-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirlindole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirlindole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09244 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirlindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride](/img/structure/B1662937.png)


![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)

![2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B1662946.png)



